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Compound of Interest

Compound Name: Rupesin E

Cat. No.: B1164410 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Rupesin E, an iridoid isolated from

Valeriana jatamansi. It details its chemical structure, biological activity against glioma stem

cells, and the experimental methodologies used for its characterization.

Chemical Structure of Rupesin E
Rupesin E is a natural compound with the molecular formula C₁₅H₂₂O₅.[1] Its structure has

been elucidated through spectroscopic methods, including ¹H-NMR and ¹³C-NMR.[1]

Spectroscopic Data:[1]

¹H-NMR (600 MHz, CD₃COCD₃): δH 6.28 (1H, d, J=3.2 Hz, Ha−1), 5.03 (1H, s, H-3), 3.12–

3.10 (1H, m, H-5), 2.08–2.00 (1H, overlap, Ha−6), 1.90–1.86 (1H, m, Hb−6), 3.85–3.80 (1H,

m, H-7), 4.20 (1H, br s, OH- C-7), 2.41–2.39 (1H, m, H-9), 1.36 (3H, s, H-10), 4.87 (1H, s,

Ha−11), 4.80 (1H, s, Hb−11), 2.19–2.11 (2H, m, H-2′), 2.08–2.00 (1H, overlap, H-3′), 0.92

(3H, d, J=4.5 Hz, H-4′), 0.91 (3H, d, J=4.5 Hz, H-5′).

¹³C-NMR (150 MHz, CD₃COCD₃): The corresponding carbon spectrum data is also available

in the cited literature.[1]

The structural formula of Rupesin E is presented in Figure 1.[2]
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Biological Activity and Quantitative Data
Rupesin E has demonstrated selective inhibitory effects against glioma stem cells (GSCs),

which are associated with resistance to radiotherapy and chemotherapy in glioblastoma, a

highly malignant brain tumor.[1][3] The compound has been shown to inhibit the proliferation of

GSCs and induce apoptosis.[1][3]

Table 1: In Vitro Cytotoxicity of Rupesin E

Cell Line Cell Type IC₅₀ (µg/mL) at 72h

GSC-3#
Human Glioblastoma Stem

Cell
7.13 ± 1.41

GSC-12#
Human Glioblastoma Stem

Cell
13.51 ± 1.46

GSC-18#
Human Glioblastoma Stem

Cell
4.44 ± 0.22

HAC (Human Astrocytes-

cerebellar)
Normal Human Astrocyte 31.69 ± 2.82

Data sourced from Qi et al.,

2019.[1][3]

The data indicates that GSCs are significantly more sensitive to Rupesin E compared to

normal human astrocytes.[1][3]

Experimental Protocols
3.1. Isolation and Purification of Rupesin E[1]

Initial Extraction: Rupesin E is isolated from the roots and rhizomes of Valeriana jatamansi.

Chromatographic Separation: A 40.2 g fraction (E4) was subjected to column

chromatography over MCI gel using a methanol/water gradient (30, 60, 70, 90, and 100%).
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Further Purification: The resulting fractions were further purified using silica gel

chromatography (petroleum ether/acetone 30:1 to 5:1) and Sephadex LH-20

(chloroform/methanol 1:1).

Final Isolation: The final purification was achieved by semi-preparative high-performance

liquid chromatography (HPLC) on a Zorbax SB-C18 column with 20% methanol/water as the

mobile phase at a flow rate of 3 ml/min. This yielded 181 mg of Rupesin E with a purity of

98.1%.

3.2. Cell Viability MTS Assay[1]

Cell Culture: Human GSC lines (GSC-3#, GSC-12#, GSC-18#) and normal human HAC cells

were cultured.

Treatment: Cells were treated with varying concentrations of Rupesin E (1.25 to 40 µg/ml for

GSCs; 2.5 to 80 µg/ml for HAC cells).

Incubation: The cells were incubated for 72 hours.

Viability Assessment: Cell viability was determined using an MTS assay to calculate the half-

maximal inhibitory concentration (IC₅₀) values.

3.3. EdU Incorporation Assay for Cell Proliferation[1][3]

Cell Treatment: GSC-3# and GSC-18# cells were treated with 10 µg/ml of Rupesin E for 14

and 12 hours, respectively.[1][3]

EdU Labeling: Cells were subjected to an EdU (5-ethynyl-2´-deoxyuridine) incorporation

assay.

Analysis: The percentage of EdU-positive proliferative cells was determined to assess the

effect of Rupesin E on DNA synthesis. The results showed a significant decrease in

proliferation in the treated cells.[1][3]

3.4. Apoptosis Assay[3]
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Caspase-3 Activation: GSC-3# and GSC-18# cells were treated with 10 µg/ml Rupesin E for

39 and 14 hours, respectively, to measure the activation of caspase-3, an early marker of

apoptosis.[3]

Annexin V/PI Staining: GSC-3# cells were treated with Rupesin E for 4 and 8 hours and

then stained with Annexin V/PI.

Flow Cytometry: The proportion of Annexin V-positive apoptotic cells was quantified using

flow cytometry.

Visualizations
The experimental data suggests that Rupesin E exerts its antitumor activity against glioma

stem cells by inhibiting DNA synthesis and inducing apoptosis, a process involving the

activation of caspase-3.[1][3]
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Caption: Proposed mechanism of Rupesin E on Glioma Stem Cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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